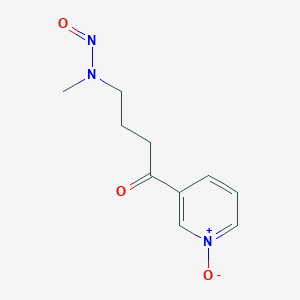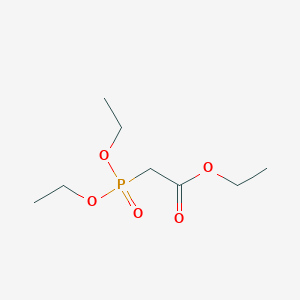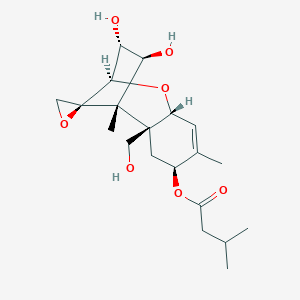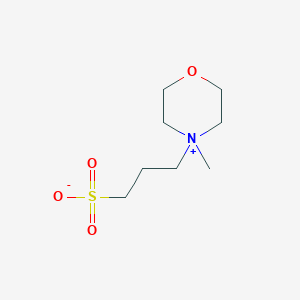
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Übersicht
Beschreibung
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone, also known as 4-N-Nitrosonornicotine (NNN), is a nitrosamine compound found in tobacco products and other sources. It is a potent carcinogen and has been linked to various types of cancer, including lung and bladder cancer. NNN is considered to be one of the most dangerous and toxic compounds found in tobacco products.
Wissenschaftliche Forschungsanwendungen
Carcinogenic Properties
NNK is known to be a tobacco-specific N-nitrosamine and has peripheral carcinogenic properties . It has been classified as “carcinogenic to humans” by the International Agency for Research on Cancer . It is one of the most potent carcinogens in tobacco products and is linked to lung, oral cavity, and esophageal cancers in tobacco users .
Induction of Oxidative Stress
NNK can induce oxidative stress, which is a state characterized by an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects .
Neurological Impact
NNK can cause glial cell activation and neuronal damage in the brain . This suggests that NNK may have neurotoxic effects, potentially contributing to neurological disorders.
Metabolic Profiling
The distribution and metabolic characteristics of NNK in the central nervous system have been investigated . A study found that NNK and its seven metabolites were well quantified in various regions of the rat brain after peripheral exposure .
DNA Adduct Formation
NNK and NNN induce carcinogenesis by causing DNA adductions and mutations . This process involves the binding of a carcinogenic chemical to DNA, which can cause genetic mutations and potentially lead to cancer .
Tumor Growth Promotion
NNK and NNN can promote tumor growth through receptor-mediated effects . This suggests that these compounds may interact with specific receptors in the body, stimulating the growth of cancer cells .
Eigenschaften
IUPAC Name |
N-methyl-N-[4-(1-oxidopyridin-1-ium-3-yl)-4-oxobutyl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRWRVSPMYAJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226924 | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
CAS RN |
76014-82-9 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL-N-OXIDE)-1-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9H5BL53ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is NNK-N-oxide formed in the body?
A1: NNK-N-oxide is generated through the N-oxidation of NNK, primarily catalyzed by cytochrome P450 enzymes (CYPs) [, , , , ]. This metabolic pathway involves the addition of an oxygen atom to the nitrogen of the pyridine ring in NNK.
Q2: Is NNK-N-oxide considered a detoxification product of NNK?
A2: Yes, NNK-N-oxide is generally considered a detoxification product of NNK. Studies suggest that pyridine N-oxidation, the pathway leading to NNK-N-oxide formation, is a less carcinogenic route compared to the α-hydroxylation pathway of NNK [, , , ].
Q3: Which CYP enzymes are primarily involved in the formation of NNK-N-oxide?
A3: Research suggests that multiple CYP enzymes contribute to NNK-N-oxide formation. Studies using human liver microsomes and CYP-overexpressing cell lines have identified CYPs 2A6, 2C8, 2C19, 2E1, and 3A4 as significant contributors to this pathway [, ].
Q4: Can NNK-N-oxide be converted back to NNK?
A4: Yes, there's evidence suggesting that NNK-N-oxide can be reduced back to NNK by certain bacterial species found in the urinary tract. This finding highlights a potential concern for tobacco users with urinary tract infections, as it could lead to increased exposure to the carcinogenic NNK in the bladder [, ].
Q5: How significant is the N-oxidation pathway in the overall metabolism of NNK?
A5: While considered a detoxification pathway, N-oxidation is not the predominant metabolic route for NNK in humans. Studies analyzing urine samples from smokers revealed that NNAL-N-oxide, the N-oxide form of the major NNK metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), constituted less than 20% of total NNAL metabolites [].
Q6: Are there species differences in the formation of NNK-N-oxide?
A6: Yes, significant species variations exist in NNK metabolism, including the N-oxidation pathway. For instance, N-oxidation constitutes a larger proportion of total NNK metabolism in Syrian golden hamsters compared to mice and rats [].
Q7: Do dietary factors influence NNK-N-oxide formation?
A7: Research suggests that certain dietary components can modulate NNK metabolism. For example, phenethyl isothiocyanate (PEITC), found in cruciferous vegetables, has been shown to inhibit the α-hydroxylation pathway of NNK but does not affect NNK-N-oxide levels in urine [, , , , ].
Q8: Can NNK-N-oxide be used as a biomarker for NNK exposure?
A8: While detectable in urine, the relatively low levels of NNK-N-oxide compared to other NNK metabolites, coupled with the possibility of bacterial reduction back to NNK, limit its reliability as a sole biomarker for NNK exposure.
Q9: What are the challenges in analyzing NNK-N-oxide?
A9: Quantifying NNK-N-oxide, particularly at low concentrations, poses analytical challenges due to its structural similarity to other NNK metabolites and the potential for interconversion between NNK and its N-oxide form.
Q10: What analytical techniques are used to study NNK-N-oxide?
A10: High-performance liquid chromatography (HPLC) coupled with radiochemical detection is commonly employed to analyze NNK-N-oxide [, ]. The use of high-resolution mass spectrometry (HRMS) further enhances the sensitivity and specificity of these analyses [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















